(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its complex structure, which includes a thiazole ring fused with a triazole ring, and substituted with a dimethoxybenzylidene and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is then formed by reacting the thiazole intermediate with hydrazine derivatives under reflux conditions.
Substitution Reactions: The final compound is obtained by introducing the dimethoxybenzylidene and propoxyphenyl groups through condensation reactions, typically using aldehydes and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding
Properties
Molecular Formula |
C22H21N3O4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H21N3O4S/c1-4-11-29-16-8-5-14(6-9-16)20-23-22-25(24-20)21(26)19(30-22)12-15-7-10-17(27-2)13-18(15)28-3/h5-10,12-13H,4,11H2,1-3H3/b19-12+ |
InChI Key |
JTPJFIJZXFXOEA-XDHOZWIPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=C(C=C4)OC)OC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=C(C=C4)OC)OC)SC3=N2 |
Origin of Product |
United States |
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